5-Benzyl-2-butyl-3-propyl-1H-pyrrole
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Overview
Description
5-Benzyl-2-butyl-3-propyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes benzyl, butyl, and propyl groups attached to the pyrrole ring. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization. For example, the reaction of benzylamine with butyraldehyde and propionaldehyde under acidic conditions can lead to the formation of the desired pyrrole compound. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-butyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
5-Benzyl-2-butyl-3-propyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but contains a fused benzene ring.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits diverse biological activities.
Uniqueness
5-Benzyl-2-butyl-3-propyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, butyl, and propyl groups makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
5-benzyl-2-butyl-3-propyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-3-5-12-18-16(9-4-2)14-17(19-18)13-15-10-7-6-8-11-15/h6-8,10-11,14,19H,3-5,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMCTDBBVHKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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